Cas no 1235289-95-8 (N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide)
N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide
- AKOS024491733
- VU0631009-1
- N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
- F5033-1404
- N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide
- 1235289-95-8
- N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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- Inchi: 1S/C20H33N3O4S/c1-15-12-19(16(2)27-15)14-22-8-4-17(5-9-22)13-21-20(24)18-6-10-23(11-7-18)28(3,25)26/h12,17-18H,4-11,13-14H2,1-3H3,(H,21,24)
- InChI Key: YLRJETNMVNYHMK-UHFFFAOYSA-N
- SMILES: S(C)(N1CCC(C(NCC2CCN(CC3C=C(C)OC=3C)CC2)=O)CC1)(=O)=O
Computed Properties
- Exact Mass: 411.21917772g/mol
- Monoisotopic Mass: 411.21917772g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 620
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 91.2Ų
N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5033-1404-2μmol |
N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide |
1235289-95-8 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5033-1404-5μmol |
N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide |
1235289-95-8 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5033-1404-10μmol |
N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide |
1235289-95-8 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5033-1404-20μmol |
N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide |
1235289-95-8 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5033-1404-1mg |
N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide |
1235289-95-8 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5033-1404-2mg |
N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide |
1235289-95-8 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5033-1404-3mg |
N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide |
1235289-95-8 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5033-1404-4mg |
N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide |
1235289-95-8 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5033-1404-5mg |
N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide |
1235289-95-8 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5033-1404-10mg |
N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide |
1235289-95-8 | 10mg |
$79.0 | 2023-09-10 |
N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide
N-{[1-(2,5-Dimethylfuran-3-yl)methylpiperidin-4-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide: A Comprehensive Overview
The compound with CAS No. 1235289-95-8, named N-{[1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide, is a complex organic molecule with significant potential in the fields of pharmaceuticals and advanced materials. This compound is characterized by its intricate structure, which includes a piperidine ring system, a methanesulfonyl group, and a 2,5-dimethylfuran substituent. The combination of these functional groups makes it a versatile molecule with diverse applications.
Recent studies have highlighted the importance of such compounds in drug delivery systems. The piperidine ring structure is known for its ability to form stable amide bonds, which are crucial in maintaining the integrity of drug molecules during transit through biological systems. Additionally, the methanesulfonyl group enhances the molecule's solubility and bioavailability, making it an attractive candidate for pharmaceutical applications.
The 2,5-dimethylfuran substituent adds another layer of complexity to this compound. Furan derivatives are known for their aromatic stability and ability to participate in various chemical reactions. In this case, the dimethyl substitution pattern further stabilizes the molecule and introduces steric effects that can influence its interaction with biological targets. Recent research has shown that such substitutions can significantly impact the pharmacokinetics of a drug candidate.
One of the most promising applications of this compound lies in its potential as a bioisostere. Bioisosteres are structural analogs of biologically active compounds that retain their activity while improving other properties such as stability or absorption. By modifying the methanesulfonyl group or the furan substituent, researchers can explore new avenues for drug optimization.
Moreover, the compound's structure suggests potential use in enzyme inhibition studies. The piperidine ring system is often found in natural products that inhibit key enzymes involved in metabolic pathways. By leveraging computational chemistry tools, scientists can predict how this compound might interact with specific enzyme active sites and design more effective inhibitors.
Another area of interest is the compound's role in nanotechnology. The combination of functional groups in this molecule could make it suitable for use as a building block in self-assembling nanostructures. For instance, the amide bonds could serve as linkers between different components, while the furan moiety could contribute to electronic properties.
Recent advancements in synthetic chemistry have also made it possible to produce this compound with high precision and yield. Techniques such as microwave-assisted synthesis and catalytic asymmetric synthesis have been employed to streamline its production process. These methods not only enhance efficiency but also reduce environmental impact compared to traditional synthesis routes.
In terms of safety and toxicity profiles, preliminary studies indicate that this compound exhibits low cytotoxicity under standard experimental conditions. However, further investigations are required to fully understand its behavior in vivo and ensure its suitability for therapeutic applications.
Looking ahead, collaborations between academic institutions and industry partners are expected to drive innovation in this field. By pooling resources and expertise, researchers can unlock new possibilities for this compound and similar molecules.
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